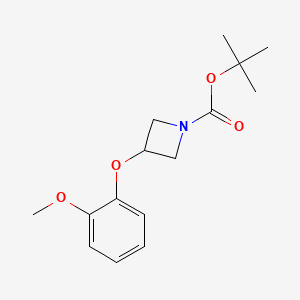
5-Methyl-4-pyrimidinyl 1,1,1-trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methylpyrimidin-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a trifluoromethanesulfonate group attached to the 4-position of the pyrimidine ring, with a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylpyrimidin-4-yl trifluoromethanesulfonate typically involves the reaction of 5-methylpyrimidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for 5-methylpyrimidin-4-yl trifluoromethanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
5-methylpyrimidin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions
Common reagents used in reactions with 5-methylpyrimidin-4-yl trifluoromethanesulfonate include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar solvents, such as dimethylformamide (DMF) or acetonitrile, and may require the presence of a base to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving 5-methylpyrimidin-4-yl trifluoromethanesulfonate depend on the specific nucleophile used. For example, reactions with amines can yield substituted pyrimidines, while reactions with alcohols can produce pyrimidine ethers .
科学的研究の応用
5-methylpyrimidin-4-yl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to modify biological targets.
Material Science: It is employed in the synthesis of functional materials with specific electronic and optical properties
作用機序
The mechanism of action of 5-methylpyrimidin-4-yl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to introduce functional groups into pyrimidine derivatives .
類似化合物との比較
Similar Compounds
Pyridinium trifluoromethanesulfonate: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Methyl trifluoromethanesulfonate: Contains a methyl group instead of a pyrimidine ring and is used as a methylating agent
Uniqueness
5-methylpyrimidin-4-yl trifluoromethanesulfonate is unique due to the presence of both a methyl group and a trifluoromethanesulfonate group on the pyrimidine ring. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry and medicinal applications .
特性
分子式 |
C6H5F3N2O3S |
|---|---|
分子量 |
242.18 g/mol |
IUPAC名 |
(5-methylpyrimidin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H5F3N2O3S/c1-4-2-10-3-11-5(4)14-15(12,13)6(7,8)9/h2-3H,1H3 |
InChIキー |
PLGMZJIKTWUADI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CN=C1OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















